3-Phenyl-1,2-butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1,2-butanediol is an organic compound with the molecular formula C10H14O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenyl-1,2-butanediol can be synthesized through several methods. One common approach involves the reduction of 3-phenyl-2-butanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2-butanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-phenyl-2-butanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can yield 3-phenyl-1-butanol.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or diethyl ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: 3-Phenyl-2-butanone.
Reduction: 3-Phenyl-1-butanol.
Substitution: Corresponding halides or other substituted derivatives.
Scientific Research Applications
3-Phenyl-1,2-butanediol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2-butanediol depends on its specific application. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding, nucleophilic substitution, and other interactions. In biological systems, the compound may interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2,3-butanediol: Another diol with a similar structure but different hydroxyl group positions.
3-Hydroxy-4-phenyl-2-butanone: A related compound with a ketone functional group.
Uniqueness
3-Phenyl-1,2-butanediol is unique due to its specific hydroxyl group arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
68258-25-3 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-phenylbutane-1,2-diol |
InChI |
InChI=1S/C10H14O2/c1-8(10(12)7-11)9-5-3-2-4-6-9/h2-6,8,10-12H,7H2,1H3 |
InChI Key |
FAZRWYMHXGYVGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.